3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one
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Overview
Description
3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a heterocyclic compound with a unique structure that combines elements of both pyridine and diazepine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization with a diazepine precursor . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar structure but different substituents.
Indole derivatives: Compounds containing an indole ring, which share some structural similarities and biological activities.
Uniqueness
3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is unique due to its specific combination of pyridine and diazepine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-7-5-12-9-6-11-4-3-8(9)13-10(7)14/h3-4,6-7,12H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDPPAKFZCUQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC2=C(C=CN=C2)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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